SAHM1

Notch signaling Transcription complex Protein-protein interaction

SAHM1 is a synthetic, hydrocarbon-stapled peptide that directly binds the pre-formed NOTCH1 transcription complex, blocking MAML1 recruitment. This mechanism is distinct from γ-secretase inhibitors (GSIs), offering a unique tool for dissecting Notch signaling without the associated goblet cell metaplasia seen in vivo. For researchers requiring direct, specific inhibition of the assembled NICD-CSL-MAML1 complex for transcriptional or cancer dependency studies, this product provides the validated tool for consistent and reproducible results.

Molecular Formula C94H162N36O23S
Molecular Weight 2196.6 g/mol
Cat. No. B10858030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAHM1
Molecular FormulaC94H162N36O23S
Molecular Weight2196.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)CS)CCCNC(=N)N)(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CCNC(=O)C
InChIInChI=1S/C94H162N36O23S/c1-11-51(6)70(127-76(141)59(26-21-36-111-91(101)102)118-72(137)56(23-18-33-108-88(95)96)116-73(138)57(24-19-34-109-89(97)98)119-77(142)62(39-49(2)3)121-74(139)58(25-20-35-110-90(99)100)117-75(140)61(28-29-69(135)136)115-68(134)30-38-107-53(8)133)84(149)130-94(10)32-17-15-13-12-14-16-31-93(9,129-83(148)60(27-22-37-112-92(103)104)120-82(147)67(46-154)124-78(143)63(40-50(4)5)125-87(94)153)86(152)126-65(42-55-44-106-48-114-55)80(145)122-64(41-54-43-105-47-113-54)79(144)123-66(45-131)81(146)128-71(52(7)132)85(150)151/h12-13,43-44,47-52,56-67,70-71,131-132,154H,11,14-42,45-46H2,1-10H3,(H,105,113)(H,106,114)(H,107,133)(H,115,134)(H,116,138)(H,117,140)(H,118,137)(H,119,142)(H,120,147)(H,121,139)(H,122,145)(H,123,144)(H,124,143)(H,125,153)(H,126,152)(H,127,141)(H,128,146)(H,129,148)(H,130,149)(H,135,136)(H,150,151)(H4,95,96,108)(H4,97,98,109)(H4,99,100,110)(H4,101,102,111)(H4,103,104,112)/b13-12-/t51-,52+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-,93-,94+/m0/s1
InChIKeyBMPJJKUDYSZGHF-POLBPDEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAHM1 (CAS 2050906-89-1): A Validated Hydrocarbon-Stapled Peptide Inhibitor of the Notch Transcription Complex


SAHM1 is a synthetic, cell-permeable, hydrocarbon-stapled α-helical peptide [1] designed to bind directly to the preformed NOTCH1 intracellular domain (NICD)–CSL complex and prevent recruitment of the essential co-activator Mastermind-like 1 (MAML1) . It functions as a direct antagonist of canonical Notch transcription [2], with a molecular weight of 2196.6 g/mol and the molecular formula C94H162N36O23S [3]. SAHM1 is supplied as a solid validated for research use, typically at ≥93% purity by HPLC . Its key differentiation lies in its mechanism: it targets the protein-protein interface of the assembled transcription complex, a downstream node in Notch signaling distinct from upstream γ-secretase or ligand-blocking inhibitors [4].

Why Generic 'Notch Inhibitors' Cannot Substitute for SAHM1's Specific Mechanistic and Functional Profile


The Notch signaling pathway can be pharmacologically targeted at multiple distinct nodes, and inhibitors of these different nodes are not functionally interchangeable. SAHM1 directly binds and disrupts the preformed Notch transcription complex (NICD-CSL) [1], whereas widely used 'Notch inhibitors' like DAPT or LY-900009 are γ-secretase inhibitors (GSIs) that prevent the upstream proteolytic release of NICD from the membrane [2]. This mechanistic distinction has profound functional consequences: in direct comparative studies, SAHM1 induces a distinct gene expression signature compared to GSIs [3] and, unlike GSIs which cause significant intestinal toxicity, SAHM1 does not produce goblet cell metaplasia or weight loss in vivo [4]. Furthermore, SAHM1's stabilized α-helical structure is essential for its high-affinity binding to the transcription complex ; a linear, unstapled peptide analog of the same sequence shows no detectable binding in GST pull-down assays [5], confirming that generic linear peptides or small molecule GSIs cannot replicate SAHM1's specific mode of action.

Quantitative Differentiation of SAHM1: A Comparative Evidence Guide for Scientific Procurement


Mechanism-Based Selectivity: SAHM1 Directly Binds the Notch Transcription Complex, Unlike Small Molecule GSIs

SAHM1 directly binds to the preformed NICD-CSL complex, whereas γ-secretase inhibitors (GSIs) like DAPT act upstream by blocking the proteolytic release of NICD. This mechanistic distinction is demonstrated by the fact that SAHM1, but not DAPT, co-immunoprecipitates with CSL in the presence of NICD [1]. Furthermore, an unstapled, linear analog of SAHM1 (SAHM1-unstapled) shows no detectable binding in GST pull-down assays, confirming that the hydrocarbon staple is essential for its high-affinity interaction with the Notch transcription complex [2].

Notch signaling Transcription complex Protein-protein interaction Mechanism of action

Potent Inhibition of Notch Transcriptional Activity: SAHM1 vs. Small Molecule IMR-1

In a HeLa cell luciferase reporter-gene assay measuring Notch-dependent transcription, SAHM1 inhibited ICN1-induced expression with an IC50 of 6.56 µM . In a separate β-lactamase reporter assay, its IC50 was <2.5 µM [1]. In comparison, the small molecule Notch inhibitor IMR-1, which also targets the Notch transcription complex, exhibits a significantly higher IC50 of 26 µM in similar cellular assays .

Notch signaling Transcription inhibition IC50 Cell-based assay

Distinct Transcriptional Signature: SAHM1 vs. γ-Secretase Inhibitor (GSI)

Gene Set Enrichment Analysis (GSEA) was used to compare the global transcriptional effects of SAHM1 and a γ-secretase inhibitor (GSI) in T-ALL cell lines. The analysis revealed a significant but incomplete overlap in downregulated gene sets, with many genes uniquely suppressed by SAHM1 but not by GSI. This indicates that direct disruption of the transcription complex (SAHM1) induces a distinct gene expression signature compared to upstream blockade of NICD release (GSI) [1].

Notch signaling Gene expression Transcriptomics GSEA

Superior In Vivo Tolerability: SAHM1 vs. γ-Secretase Inhibitor (GSI)

In a comparative in vivo study, mice treated with a γ-secretase inhibitor (GSI) developed significant intestinal toxicity characterized by goblet cell metaplasia and associated weight loss, a known on-target effect of chronic Notch blockade in the gut. In contrast, mice treated with SAHM1 at an efficacious dose (30 mg/kg, twice daily) did not exhibit these toxicities and maintained normal body weight [1].

In vivo efficacy Toxicity T-ALL Mouse model

Validated Anti-Leukemic Activity In Vivo: SAHM1 in a T-ALL Mouse Model

The in vivo efficacy of SAHM1 was demonstrated in a bioluminescent mouse model of NOTCH1-driven T-cell acute lymphoblastic leukemia (T-ALL). Treatment with SAHM1 at 30 mg/kg twice daily (BID) via intraperitoneal injection resulted in a statistically significant reduction in tumor burden (P = 0.02) compared to vehicle control [1]. Once-daily dosing (35 mg/kg) did not achieve statistical significance (P = 0.17), highlighting the importance of the BID regimen for optimal effect.

In vivo efficacy T-ALL Leukemia Mouse model

Cytostatic Effect in T-ALL Cell Lines: SAHM1 vs. DMSO Control

In T-ALL cell lines (HPB-ALL, KOPT-K1, DND-41), treatment with 20 µM SAHM1 for 72 hours resulted in a significant, time-dependent reduction in cell proliferation, with near-complete arrest observed by day 4-5. This effect was specific to Notch-dependent lines; Notch-independent lines like Jurkat were unaffected [1]. A separate MTT assay in Jurkat cells reported an IC50 of 17.54±5.17 µM at 72h, consistent with the low sensitivity of this Notch-independent line [2].

Cell proliferation T-ALL Leukemia Cytotoxicity

Validated Application Scenarios for SAHM1 in Scientific Research


Dissecting Notch Transcriptional Complex Biology in Cellular Models

SAHM1 is the optimal tool for experiments requiring direct, specific inhibition of the assembled Notch transcription complex (NICD-CSL), as opposed to upstream inhibition of ligand cleavage by γ-secretase inhibitors (GSIs). Its validated IC50 values of 6.56 µM and <2.5 µM in HeLa reporter assays provide a quantitative benchmark for dosing in cell culture. This application is supported by direct evidence that SAHM1 co-immunoprecipitates with the complex and that its unstapled analog fails to bind [1].

Long-Term In Vivo Studies of Notch Inhibition in Murine Disease Models

For chronic dosing experiments in mice, SAHM1 is a superior choice over γ-secretase inhibitors (GSIs) due to its demonstrated lack of intestinal toxicity (goblet cell metaplasia and weight loss) at efficacious doses [2]. An effective and well-tolerated dosing regimen has been established: 30 mg/kg twice daily (BID) via intraperitoneal injection, which achieved statistically significant tumor regression in a T-ALL model [3].

Investigating Notch-Dependent Gene Expression Programs

Researchers conducting transcriptomic analyses to define Notch-dependent gene signatures should select SAHM1 over GSIs. GSEA analysis has demonstrated that SAHM1 induces a gene expression profile that is distinct from that of GSI treatment, with unique subsets of genes being suppressed by each inhibitor [4]. This allows for a more nuanced dissection of the Notch transcriptional program.

Validating Notch Dependency in Cancer Cell Lines

SAHM1 serves as a reliable tool for validating the dependency of cancer cell lines on Notch signaling. The compound has been shown to cause significant growth arrest in Notch-dependent T-ALL lines (HPB-ALL, KOPT-K1, DND-41) at 20 µM over 72-120 hours, while Notch-independent lines like Jurkat are largely unaffected (IC50 ~17.5 µM) [5]. This differential sensitivity profile is a key benchmark for confirming on-target activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAHM1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.